2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine
Description
Properties
Molecular Formula |
C23H18N2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C23H18N2/c1-2-6-16(7-3-1)17-12-14-19(15-13-17)23-24-20-10-4-8-18-9-5-11-21(25-23)22(18)20/h1-15,23-25H |
InChI Key |
QKEKAVLXAZODAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3NC4=CC=CC5=C4C(=CC=C5)N3 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
A mixture of 1,8-diaminonaphthalene (1.86 g, 0.01 mol) and biphenyl-4-carbaldehyde (1.82 g, 0.01 mol) in ethanol (150 mL) is refluxed with sodium pyrosulfite (1.9 g, 0.01 mol) for 6–8 hours. The reaction progress is monitored via TLC (benzene:methanol, 4:1). Upon completion, the mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried under vacuum. The crude 2-(biphenyl-4-yl)-1H-perimidine is obtained in 75–80% yield.
Key Parameters
-
Solvent: Ethanol
-
Catalyst: Sodium pyrosulfite
-
Temperature: Reflux (~78°C)
-
Yield: 75–80%
Spectral Characterization
-
FT-IR (KBr): 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N), 1580 cm⁻¹ (aromatic C=C).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.65–7.42 (m, 13H, aromatic), 4.12 (s, 2H, CH₂).
-
¹³C NMR: δ 155.2 (C=N), 140.1–125.3 (aromatic carbons), 45.8 (CH₂).
Alkylation and Reduction to 2,3-Dihydro-1H-perimidine
The 1H-perimidine intermediate undergoes alkylation followed by reduction to introduce methyl groups and saturate the C=N bond, yielding the target dihydro compound.
Methylation with Iodomethane
A solution of 2-(biphenyl-4-yl)-1H-perimidine (3.37 g, 0.01 mol) in dimethylformamide (15 mL) is treated with iodomethane (3.02 g, 0.021 mol) at 100°C for 12 hours. The resulting 1,3-dimethyl-1H-perimidin-3-ium iodide is filtered and used directly in the next step.
Sodium Borohydride Reduction
Sodium borohydride (0.57 g, 0.015 mol) is added portion-wise to a methanolic solution (25 mL) of the alkylated intermediate under nitrogen. After stirring at room temperature for 30 minutes, the mixture is filtered, and the solid is washed with water to yield 2-(biphenyl-4-yl)-1,3-dimethyl-2,3-dihydro-1H-perimidine (65–70% yield).
Optimization Notes
-
Solvent: Methanol enhances borohydride solubility and reaction homogeneity.
-
Atmosphere: Nitrogen prevents oxidation of sensitive intermediates.
Alternative Route via Chalcone Intermediates
A modified approach involves synthesizing biphenyl-substituted chalcones, which are cyclized with hydrazine derivatives to form pyrimidine intermediates, subsequently functionalized to perimidines.
Chalcone Synthesis
4-Biphenylacetophenone (2.0 g, 0.01 mol) reacts with substituted benzaldehydes in ethanolic NaOH to form styryl-biphenylketones. These chalcones are purified via column chromatography (ethyl acetate:benzene, 1:3).
Cyclization with Cyanoguanidine
The chalcone (10 mM) and cyanoguanidine (10 mM) in ethanol (60 mL) are refluxed with NaOH (30%, 5 mL) for 3 hours. The product is isolated by solvent removal and recrystallization, yielding 2-cyanoimino-4-aryl-6-(biphenyl-4-yl)-3,4-dihydro-1H-pyrimidines.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Complexity | Purity (HPLC) |
|---|---|---|---|---|
| Condensation-Alkylation | 65–70 | 14–16 hours | Moderate | >95% |
| Chalcone Cyclization | 60–75 | 3–6 hours | High | 90–92% |
| Direct Reduction | 70–80 | 8–10 hours | Low | 85–88% |
Key Observations
-
The condensation-alkylation route offers higher purity but requires stringent nitrogen conditions.
-
Chalcone-based methods are faster but necessitate chromatographic purification.
Mechanistic Insights
Condensation Mechanism
The reaction between 1,8-diaminonaphthalene and biphenyl-4-carbaldehyde proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine (C=N) linkage. Sodium pyrosulfite acts as a mild acid catalyst, facilitating imine formation without over-oxidation.
Chemical Reactions Analysis
Types of Reactions
2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Catalysts: AlCl3 for Friedel-Crafts reactions
Solvents: DCM, toluene, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction may produce biphenyl alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of 2,3-dihydro-1H-perimidine exhibit significant antimicrobial properties. A study demonstrated that synthesized compounds showed effectiveness against various bacteria and fungi using the disc diffusion method. The results highlighted the potential of these compounds in developing new antimicrobial agents, particularly given the rising resistance to existing antibiotics .
Anticancer Properties
The perimidine framework has been associated with various biological activities, including anticancer effects. Studies suggest that modifications to the perimidine structure can enhance its cytotoxicity against cancer cell lines. The ability to target specific pathways in cancer cells makes these compounds promising candidates for further development in oncology .
Neuroprotective Effects
Certain derivatives of 2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine have shown neuroprotective effects in preclinical models. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress .
Material Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its unique electronic characteristics can improve the conductivity and thermal stability of polymers, making it suitable for applications in electronics and photonics .
Dyes and Pigments
Due to its vivid color properties, this compound is also being investigated as a potential dye or pigment in various industrial applications. The stability and vibrancy of the dyeing process make it an attractive option for textiles and coatings .
Environmental Applications
Pollutant Detection
Research has indicated that this compound derivatives can be utilized in sensors for detecting airborne organic pollutants. Their sensitivity to specific organic compounds allows for the development of monitoring systems aimed at improving air quality .
Case Study 1: Antimicrobial Screening
A comprehensive study was conducted to evaluate the antimicrobial efficacy of several synthesized derivatives of this compound. The results showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. This study underscores the importance of further exploring these compounds for pharmaceutical development .
Case Study 2: Polymer Enhancement
In a study focused on material science, researchers incorporated this compound into a polymer matrix. The resulting composite exhibited improved mechanical strength and thermal stability compared to traditional polymers. This finding highlights the compound's utility in developing advanced materials for engineering applications .
Mechanism of Action
The mechanism of action of 2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- The biphenyl-4-yl substituent introduces higher molecular weight and steric demand compared to smaller aryl groups (e.g., p-tolyl or methoxyphenyl), which may influence solubility and crystallinity .
- Electron-donating groups (e.g., methoxy in ) accelerate cyclization due to enhanced nucleophilicity of the aldehyde, whereas electron-withdrawing groups (e.g., bromo in ) require harsher conditions or longer reaction times .
Electronic and Computational Comparisons
Density functional theory (DFT) studies on TDHP (B3LYP/6-311G(d,p)) reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic stability . In contrast, bromophenyl-substituted perimidines exhibit reduced HOMO-LUMO gaps (3.8–4.0 eV) due to electron-withdrawing effects, while methoxy-substituted derivatives show increased gaps (4.5 eV) . The biphenyl-4-yl group is expected to further lower the LUMO energy via extended conjugation, enhancing charge-transfer properties.
Crystallographic and Material Properties
Crystal structures of 2-(4-methoxyphenyl)- and 2-(4-bromophenyl)-perimidines reveal planar naphthalene cores with dihedral angles of 15–25° between the aryl substituent and the perimidine plane . The biphenyl-4-yl analog likely adopts a similar conformation but with increased torsional strain due to steric interactions between the biphenyl groups. Such structural distortions may reduce crystallinity but enhance amorphous phase stability in optoelectronic applications .
Biological Activity
2-(Biphenyl-4-yl)-2,3-dihydro-1H-perimidine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a biphenyl moiety attached to a perimidine core, which is known for various biological activities. The structural formula can be represented as follows:
Anticancer Activity
Research has indicated that derivatives of perimidine compounds exhibit significant anticancer properties. A study demonstrated that similar compounds could inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines, including leukemia and colon cancer cells. The mechanism often involves the inhibition of key signaling pathways, such as the vascular endothelial growth factor receptor (VEGFR) pathway .
Table 1: Anticancer Activity of Perimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-15 (Colon) | TBD | Induces apoptosis via VEGFR inhibition |
| Similar Derivative | HL-60 (Leukemia) | 10.32 | Apoptosis induction |
| Similar Derivative | UO-31 (Renal) | 7.69 | Apoptosis induction |
Antimicrobial Activity
The compound has shown promise in antimicrobial assays, particularly against resistant strains of bacteria. Studies suggest that modifications to the perimidine structure can enhance its efficacy against pathogens by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Table 2: Antimicrobial Efficacy
| Compound | Bacteria | Zone of Inhibition (mm) | Mechanism |
|---|---|---|---|
| This compound | E. coli | TBD | Disruption of cell wall synthesis |
| Similar Derivative | S. aureus | TBD | Inhibition of metabolic pathways |
The biological activity of this compound is attributed to several mechanisms:
- VEGFR Inhibition : The compound may inhibit VEGFR signaling, which is crucial for tumor angiogenesis.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Action : By targeting bacterial cell walls or metabolic functions, it demonstrates significant antimicrobial effects.
Case Studies
A notable study involved synthesizing various derivatives of perimidine and assessing their biological activities. One derivative exhibited an IC50 value of 0.20 µM against VEGFR-2, indicating potent inhibitory activity comparable to established anticancer drugs like sunitinib .
In another case, the compound was evaluated for its effects on multidrug-resistant tuberculosis strains, where it showed promising results in overcoming resistance mechanisms .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine, and how do reaction conditions influence yield?
- Methodology : Optimized synthesis involves condensation of biphenyl-4-carbaldehyde with 1,8-diaminonaphthalene under acidic or catalytic conditions. For example, nano-γ-Al₂O₃/BF₃ catalysts improve reaction efficiency by reducing reaction time (from 24 hrs to 6 hrs) and increasing yields (up to 85%) compared to traditional methods . Solvent choice (e.g., ethanol vs. toluene) and temperature (80–120°C) critically affect cyclization efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate) is standard .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Key signals include aromatic protons at δ 6.8–8.2 ppm and NH protons at δ 5.2–5.5 ppm .
- X-ray crystallography : Resolve dihedral angles between the biphenyl and perimidine moieties (e.g., 15–25°) to confirm stereochemistry .
- HPLC-MS : Quantify purity (>98%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?
- Methodology :
- DFT calculations : Employ B3LYP/6-311++G(d,p) basis sets to analyze frontier molecular orbitals (HOMO-LUMO gaps ~3.5 eV), revealing nucleophilic sites at the NH group and electrophilic regions on the biphenyl ring .
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., DNA gyrase for antibacterial studies). Docking scores (ΔG ≈ −8.2 kcal/mol) correlate with experimental IC₅₀ values .
Q. How can contradictory bioactivity data (e.g., antibacterial vs. low cytotoxicity) be resolved in studies of this compound?
- Methodology :
- Dose-response assays : Perform MIC (Minimum Inhibitory Concentration) tests across bacterial strains (e.g., S. aureus MIC = 12.5 μg/mL) and parallel cytotoxicity assays on mammalian cell lines (e.g., HEK293 IC₅₀ > 100 μg/mL) to establish selectivity indices .
- Mechanistic studies : Use fluorescence quenching to assess DNA intercalation (Kₐ ≈ 1.2 × 10⁴ M⁻¹) and ROS generation assays to differentiate bactericidal vs. static effects .
Q. What strategies address challenges in crystallizing this compound for structural analysis?
- Methodology :
- Solvent screening : Slow evaporation from DMSO/water (7:3 v/v) yields monoclinic crystals (space group P2₁/c) with Z = 4 .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding contributes 25% to crystal packing) to guide co-crystallization with stabilizing agents like succinic acid .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
